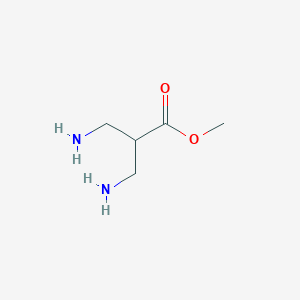

Methyl 3-amino-2-(aminomethyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2-(aminomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECXFRRSZGZESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623895 | |

| Record name | Methyl 3-amino-2-(aminomethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159029-33-1 | |

| Record name | Methyl 3-amino-2-(aminomethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-amino-2-(aminomethyl)propanoate CAS number"

An In-depth Technical Guide to Methyl 3-amino-2-(aminomethyl)propanoate

Abstract

This compound is a versatile C5 diamine building block whose unique structural architecture—a primary amine on a neopentyl scaffold adjacent to a methyl ester—offers significant potential for medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a validated synthetic and purification workflow, detail rigorous analytical methodologies for structural confirmation and purity assessment, explore its chemical reactivity, and discuss its application as a constrained scaffold in modern drug design. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Strategic Value of Constrained Diamine Scaffolds

In the landscape of drug discovery, the precise spatial arrangement of functional groups is paramount to achieving high-affinity and selective interactions with biological targets. Small molecule scaffolds that present pharmacophoric features in a well-defined, three-dimensional orientation are of immense value. This compound, a derivative of 2,3-diaminopropanoic acid, emerges as a compelling building block in this context. Its gem-disubstituted carbon center imparts a degree of conformational constraint, limiting rotational freedom compared to linear diamines. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. The presence of two primary amines and a methyl ester provides three orthogonal points for chemical diversification, allowing for the systematic exploration of chemical space in lead optimization campaigns. This guide serves as a foundational resource for harnessing the full synthetic potential of this high-value intermediate.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The fundamental identifiers and properties of this compound are summarized below. These data are critical for procurement, reaction setup, and analytical characterization.

Table 1: Core Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 159029-33-1 | [1][2][3] |

| Molecular Formula | C₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl 3-amino-2-(aminomethyl)propionate |[1] |

The physical properties of the compound dictate its handling, purification, and storage requirements. The data presented are based on predictive models and should be confirmed empirically where possible.

Table 2: Physicochemical Data

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 225.2 ± 30.0 °C (at 760 mmHg) | [1] |

| Density | 1.080 ± 0.06 g/cm³ | [1] |

| pKa (most basic) | ~9.8 (Predicted) | N/A |

| LogP | 0.09360 | [1] |

| Storage | Store under inert atmosphere, freezer (-20°C) |[2] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound can be approached from commercially available precursors. A common and efficient strategy involves the transformation of a central scaffold containing two leaving groups into the desired diamine. The following workflow outlines a robust pathway starting from Methyl 3-bromo-2-(bromomethyl)propionate.

Causality of Experimental Choices: This pathway is chosen for its reliability and the use of well-established, high-yielding reactions. The azide displacement is a classic SN2 reaction that proceeds with high fidelity and avoids the over-alkylation issues common with direct amination. The subsequent reduction of the diazide is clean and typically quantitative.

Caption: Figure 1. Synthetic pathway for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 3-azido-2-(azidomethyl)propanoate

-

To a solution of Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Azide (2.5 eq).

-

Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere (Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude Methyl 3-azido-2-(azidomethyl)propanoate (1.0 eq) in Methanol.

-

Carefully add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.[4]

-

Stir the mixture vigorously for 18-24 hours. The progress can be monitored by the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Palladium catalyst.[4]

-

Wash the Celite pad with additional Methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by vacuum distillation or by conversion to its dihydrochloride salt for crystallization.

-

Vacuum Distillation: Given the predicted boiling point, high-vacuum distillation can provide the pure free-base as a liquid.

-

Salt Formation & Crystallization: Dissolve the crude oil in diethyl ether or methanol. Add a stoichiometric amount of 2M HCl in ether. The dihydrochloride salt will precipitate and can be collected by filtration and washed with cold ether to yield a stable, crystalline solid.

Spectroscopic and Chromatographic Analysis

Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthetic intermediate. A multi-pronged analytical approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR (400 MHz, D₂O): The spectrum is expected to show three distinct signals. A singlet for the methyl ester protons (~3.7 ppm), and two multiplets for the non-equivalent methylene (–CH₂–) and methine (–CH–) protons of the propanoate backbone. The integration ratio should correspond to 3H:4H:1H.

-

¹³C NMR (100 MHz, D₂O): Key expected signals include the carbonyl carbon of the ester (~175 ppm), the methyl ester carbon (~52 ppm), and signals for the backbone carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. Since primary amines lack a strong UV chromophore, pre-column derivatization is the preferred method for sensitive UV detection.[5]

Caption: Figure 2. HPLC workflow for purity analysis via pre-column derivatization.

Protocol: HPLC Purity Analysis

-

System: Agilent 1100 HPLC or equivalent.[5]

-

Column: Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 40 mM NaH₂PO₄, pH 7.8.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

-

Gradient: A time-dependent gradient from ~0% B to 100% B.

-

Derivatization: Automated online derivatization with o-phthalaldehyde (OPA) for primary amines.[5]

-

Detection: UV at 338 nm.

-

Rationale: This method provides excellent separation and sensitivity for amino compounds, allowing for accurate quantification of purity above 98%.[5]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight. The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 133.09.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its three distinct reactive handles. The two primary amines can be selectively protected or functionalized, and the ester can be hydrolyzed or reduced.

Key Transformations:

-

Amine Acylation/Sulfonylation: The primary amines readily react with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids to form amides and sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions yields secondary amines.

-

Ester Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid, providing another point for amide bond formation.

-

Ester Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding a diaminol.

This compound is an excellent scaffold for building molecules that require a specific spatial relationship between two pharmacophoric groups, as depicted below.

Caption: Figure 3. Use as a constrained scaffold for chemical diversification.

Its application is particularly relevant in the design of protease inhibitors, receptor antagonists, and chelating agents where the fixed distance and angle between the two amine-linked substituents can be optimized for target binding. The core structure serves as a rigidifying element, which is a key strategy in modern rational drug design.

Safety, Handling, and Storage

As a primary diamine, this compound is expected to be corrosive and a skin/eye irritant. Standard laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[6]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water.[8]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a freezer at or below -20°C to prevent degradation.[2] This is crucial as primary amines can react with atmospheric CO₂ over time.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its constrained backbone and versatile functional groups provide a robust platform for the synthesis of novel, structurally defined molecules. By understanding its synthesis, analytical characterization, and chemical reactivity as detailed in this guide, researchers can confidently and efficiently incorporate this valuable building block into their drug discovery and development programs, accelerating the path toward new therapeutic agents.

References

-

PubChem - NIH. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]

-

Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

-

MSDS of (R)-3-Amino-2-methyl-propionic acid. Safety Data Sheet. [Link]

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 159029-33-1|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. capotchem.cn [capotchem.cn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Methyl 3-amino-2-(aminomethyl)propanoate Structural Analogs

This guide provides an in-depth exploration of methyl 3-amino-2-(aminomethyl)propanoate and its structural analogs, a class of molecules pivotal to the design of advanced peptidomimetics. As foundational elements for constructing β-peptides, these analogs offer a gateway to creating synthetic oligomers with predictable, stable secondary structures and inherent resistance to enzymatic degradation. For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, and structure-activity relationships of these compounds is critical for harnessing their therapeutic potential.

The Strategic Advantage of β-Peptide Foldamers

In the quest for novel therapeutics, the limitations of natural peptides—primarily their susceptibility to proteolysis—have driven the exploration of non-natural backbones. β-peptides, oligomers of β-amino acids, have emerged as a superior class of peptidomimetics.[1] They exhibit a remarkable propensity to form stable, well-defined secondary structures, including helices, sheets, and turns, that can mimic the conformations of their α-peptide counterparts.[2][3] This structural mimicry, combined with their resistance to proteolytic enzymes, makes them highly attractive candidates for modulating protein-protein interactions and other biological processes.[1][3]

At the heart of many of these advanced synthetic peptides lies the this compound scaffold. This relatively simple β-diamino acid derivative provides a versatile starting point for creating a diverse library of conformationally constrained building blocks. Its two amino groups and ester functionality offer multiple handles for chemical modification, allowing for precise control over the resulting peptide's structure and function.

Part 1: Synthetic Strategies for the Core Scaffold and Its Analogs

The synthesis of this compound and its derivatives is a cornerstone of accessing novel β-peptide structures. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the functional groups to be introduced.

Retrosynthetic Analysis of the Core Scaffold

A common retrosynthetic approach to the this compound core involves a Michael addition of a nitrogen nucleophile to a suitably substituted acrylate, followed by the introduction of the second amino group. This strategy allows for a convergent and efficient synthesis.

Caption: Retrosynthetic analysis of the core scaffold.

Key Synthetic Routes

Route A: Synthesis via Michael Addition and Reductive Amination

This widely employed method offers a straightforward path to the racemic core scaffold. The causality behind this approach lies in the predictable reactivity of the α,β-unsaturated ester.

Experimental Protocol:

-

Step 1: Michael Addition. To a solution of methyl 2-(bromomethyl)acrylate in a suitable solvent such as THF, add a solution of benzylamine at 0°C. The electron-withdrawing ester group activates the double bond for conjugate addition by the amine. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Step 2: Azide Displacement. The resulting methyl 2-(benzylaminomethyl)-3-bromopropanoate is then treated with sodium azide in DMF. This SN2 reaction displaces the bromide with the azide nucleophile.

-

Step 3: Reduction and Deprotection. The azide and the benzyl protecting group are concurrently removed via catalytic hydrogenation. The crude product from the previous step is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The reaction mixture is stirred under an atmosphere of hydrogen gas for 24 hours.

-

Step 4: Purification. After filtration to remove the catalyst, the solvent is evaporated, and the resulting crude product is purified by column chromatography to yield this compound.

Route B: Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, enantioselective synthesis is crucial. The catalytic asymmetric direct Mannich reaction is a powerful tool for the stereocontrolled synthesis of α,β-diamino acid derivatives.[4]

Conceptual Workflow for Asymmetric Synthesis:

Caption: Workflow for asymmetric synthesis.

This approach utilizes a chiral catalyst to control the facial selectivity of the nucleophilic attack on an imine, thereby establishing the two contiguous stereocenters with high diastereoselectivity and enantioselectivity.[4]

Strategies for Analog Diversification

The versatility of the core scaffold is realized through the strategic modification of its functional groups.

| Modification Strategy | Reagents and Conditions | Rationale |

| N-Acylation | Acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) in an aprotic solvent. | Introduces amide functionalities, which can act as hydrogen bond donors and acceptors, influencing peptide secondary structure. |

| N-Alkylation | Reductive amination using an aldehyde or ketone with a reducing agent (e.g., NaBH(OAc)₃). | Modifies the steric bulk and basicity of the amino groups, impacting receptor binding and pharmacokinetic properties. |

| N-Sulfonylation | Sulfonyl chlorides in the presence of a base. | Introduces the sulfonamide group, a common pharmacophore in many therapeutic agents.[5] |

| Backbone Substitution | Synthesis starting from substituted acrylates. | Introduces steric constraints that can pre-organize the peptide into a specific conformation. |

| Ester Hydrolysis | Aqueous base (e.g., LiOH) followed by acidification. | Creates a carboxylic acid, which can be used for peptide coupling or to introduce a negative charge. |

| Ester Amidation | Treatment with an amine, often with heating or catalytic activation. | Generates primary, secondary, or tertiary amides, altering the hydrogen bonding potential and solubility. |

Part 2: Structural Characterization of Analogs

The successful synthesis of novel analogs must be followed by rigorous structural characterization to confirm their identity and elucidate their conformational preferences.

Spectroscopic and Spectrometric Techniques

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Confirms the covalent structure, provides information on the local chemical environment of each atom, and can be used to assess diastereomeric purity. |

| Mass Spectrometry | Determines the molecular weight of the analog, confirming its elemental composition. Fragmentation patterns can provide further structural information. |

| Circular Dichroism (CD) | Provides insight into the secondary structure of peptides incorporating the analogs in solution (e.g., helical vs. sheet content). |

| X-ray Crystallography | Offers unambiguous determination of the solid-state conformation and absolute stereochemistry. |

Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that is compatible with the analog's solubility.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The integral of the peaks should correspond to the number of protons in the structure. The splitting patterns (multiplicity) should be consistent with the neighboring protons as predicted by the n+1 rule.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and chemical environment.

-

2D NMR (COSY, HSQC): For complex structures, acquire 2D NMR spectra. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This provides an internal validation of the assignments made from the 1D spectra.

Part 3: Applications and Structure-Activity Relationships (SAR)

The true value of these analogs is realized when they are incorporated into peptides to modulate biological processes. The systematic modification of the core scaffold allows for the exploration of structure-activity relationships, providing insights into the molecular basis of biological activity.

Analogs as Scaffolds for Bioactive Peptides

The incorporation of this compound analogs can be used to create peptides that mimic the secondary structures of natural peptides, such as α-helices and β-sheets.[2][6] This is particularly relevant for inhibiting protein-protein interactions that are mediated by these structural motifs.

Logical Workflow for Bioactive Peptide Development:

Sources

- 1. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Beta sheet - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Diamino Acid Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Diamino Acid Esters

Diamino acid esters represent a pivotal class of molecules, frequently serving as chiral synthons, peptide building blocks, and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their structural integrity, stereochemical purity, and degradation profiles are not merely academic points of interest; they are critical parameters that directly influence the safety, efficacy, and stability of the final drug product.[1][2] Consequently, a robust and multi-faceted analytical approach is indispensable for their characterization.

This guide eschews a simple recitation of facts, instead adopting the perspective of an application scientist to delve into the practical and theoretical nuances of the three core spectroscopic techniques employed in this field: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore not just what data is generated, but why specific experimental choices are made and how the resulting spectra are synergistically interpreted to build a comprehensive and validated molecular profile. This analytical rigor is the bedrock of quality control and regulatory compliance in modern pharmaceutical development.[3][4][5][6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[7] It provides a detailed map of the carbon and proton framework, revealing connectivity and stereochemical relationships through the interaction of nuclear spins with an external magnetic field.

Expertise in Action: Why NMR is the First Step

For any novel diamino acid ester, NMR is the definitive starting point. While IR can confirm functional groups and MS can provide molecular weight, only NMR can piece together the atomic-level puzzle, confirming the precise arrangement of the amino groups, the ester moiety, and the carbon backbone. This unequivocal structural confirmation is a foundational requirement for any subsequent development or regulatory submission.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the diamino acid ester sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Causality Note: The choice of solvent is critical. CDCl₃ is excellent for many organic molecules, but if hydrogen bonding is of interest or the sample is a salt, DMSO-d₆ is superior. D₂O is used to identify exchangeable protons, such as those on amine (N-H) and hydroxyl groups, which will disappear from the ¹H spectrum upon exchange with deuterium.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and provides a reference point for all other chemical shifts.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

"Lock" the spectrometer onto the deuterium signal of the solvent to correct for any magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, more scans are required. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

(Optional but Recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC) to definitively establish proton-proton and proton-carbon correlations, respectively.

-

Interpreting the Spectra: Decoding the Signals

¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

-

Chemical Shift (δ) : The position of a signal indicates the electronic environment of the protons.

-

N-H Protons (δ 1.0-5.0 ppm) : These signals are often broad and their position is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[8] They will disappear upon adding a drop of D₂O.

-

α-Proton (H-C-COOR) (δ ~3.5-4.5 ppm) : This proton is deshielded by the adjacent ester and amino groups. Its exact shift is a key diagnostic marker.

-

Ester Alkyl Protons (e.g., -OCH₃, -OCH₂CH₃) (δ ~3.7 ppm for methyl, ~4.2 ppm for methylene) : These are typically sharp signals in a predictable region.[8]

-

Other Aliphatic Protons (δ ~1.0-3.0 ppm) : Protons on the carbon backbone will appear in this region, with their specific shifts influenced by proximity to the electron-withdrawing amino and ester groups.

-

¹³C NMR Spectrum

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

-

Ester Carbonyl (C=O) (δ ~170-175 ppm) : This is one of the most downfield and easily identifiable signals in the spectrum.[9][10][11]

-

α-Carbon (C-COOR) (δ ~50-65 ppm) : This carbon is attached to both an oxygen and a nitrogen, shifting it significantly downfield.

-

Ester Alkyl Carbon (-O-C) (δ ~50-70 ppm) : The carbon directly attached to the ester oxygen.

-

Other Aliphatic Carbons (δ ~20-50 ppm) : Carbons in the backbone and side chains.

Data Presentation: Characteristic NMR Shifts

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Ester Carbonyl | N/A | 170 - 175 | Sharp, distinct signal. |

| α-Proton/Carbon | 3.5 - 4.5 | 50 - 65 | Key diagnostic region for the amino acid core. |

| Amine Protons (N-H) | 1.0 - 5.0 (Broad) | N/A | Exchangeable with D₂O.[8] |

| Ester Alkyl Group (-OCH₂R) | ~4.2 | ~60-70 | Protons and carbons closer to the oxygen are more downfield. |

| Ester Alkyl Group (-OCH₃) | ~3.7 | ~52 | A sharp singlet in ¹H NMR. |

| Backbone C-N | See α-Carbon | 40 - 60 | Shift depends on substitution. |

Visualization: NMR Structural Assignments

Caption: Key proton and carbon environments in a diamino acid ester for NMR analysis.

Part 2: Infrared (IR) Spectroscopy — The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[12] It works by measuring the absorption of infrared light, which excites molecular vibrations (stretching and bending) at specific frequencies corresponding to particular bond types.

Expertise in Action: A Rapid Identity and Purity Check

While NMR provides the full structure, IR offers a quick and powerful confirmation of a synthesis. For example, the successful esterification of a diamino acid is immediately evident by the appearance of a strong ester C=O stretch (~1740 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch. It is an essential tool for raw material identification and for monitoring reaction progress.[5][6]

Experimental Protocol: Acquiring an IR Spectrum

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount (a few milligrams) of the solid or liquid diamino acid ester directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scan : Initiate the scan. The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is typically generated in under a minute.

Interpreting the Spectrum: Key Absorption Bands

The IR spectrum is analyzed by identifying characteristic absorption bands. The absence of a band can be as informative as its presence.[13]

-

N-H Stretch (3300-3500 cm⁻¹) : This region is characteristic of amines. A primary amine (-NH₂) will typically show two distinct peaks (symmetric and asymmetric stretching), while a secondary amine (-NHR) shows a single peak.[14][15] These bands are usually of medium intensity and are somewhat broad.

-

C-H Stretch (2850-3000 cm⁻¹) : This absorption is present in almost all organic molecules and corresponds to the stretching of C-H bonds on sp³ hybridized carbons.

-

C=O Stretch (Ester) (~1735-1750 cm⁻¹) : This is one of the most prominent and reliable absorptions in the entire IR spectrum.[16] For esters, this peak is very strong and sharp. Its position can provide clues about the electronic environment (e.g., conjugation would lower the frequency).

-

C-O Stretches (1000-1300 cm⁻¹) : Esters exhibit two characteristic C-O stretching bands. The C-C-O stretch is typically found around 1160-1210 cm⁻¹ and the O-C-C stretch is near 1000-1100 cm⁻¹. The combination of the strong C=O stretch and these two C-O stretches is highly diagnostic for an ester, a pattern sometimes called the "Rule of Three".[17]

-

N-H Bend (~1600 cm⁻¹) : The scissoring vibration of primary amines can appear in this region, sometimes overlapping with aromatic C=C signals if present.

Data Presentation: Characteristic IR Frequencies

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Amine (Primary) | N-H Stretch | 3300 - 3500 (two peaks) | Medium |

| Amine (Secondary) | N-H Stretch | 3300 - 3500 (one peak) | Medium |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester | C-C-O Stretch | 1150 - 1250 | Strong |

| Ester | O-C-C Stretch | 1000 - 1150 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

Visualization: IR Vibrational Modes

Caption: Key functional groups in diamino acid esters and their IR stretching frequencies.

Part 3: Mass Spectrometry (MS) — Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, clues about its structure. It is an exceptionally sensitive technique, capable of detecting minute quantities of material.

Expertise in Action: Confirming Identity and Detecting Impurities

In drug development, MS is the gold standard for confirming molecular weight to several decimal places (using high-resolution MS). Soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar molecules like diamino acid esters, as they typically generate a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[18] Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing a structural fingerprint that can confirm the identity of the target molecule and help identify unknown impurities or degradation products.[19]

Experimental Workflow: LC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Chromatographic Separation (LC) : Inject the sample into a Liquid Chromatography system. The LC column separates the target analyte from impurities based on polarity, providing an extra dimension of analysis and purification before the sample enters the mass spectrometer.

-

Ionization (ESI) : As the sample elutes from the LC column, it is sprayed through a high-voltage capillary, forming charged droplets. The solvent evaporates, leaving protonated gas-phase ions [M+H]⁺.

-

Mass Analysis (MS1) : The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This initial scan confirms the molecular weight of the parent ion.

-

Fragmentation (MS/MS) : The parent ion of interest (e.g., the [M+H]⁺ of the diamino acid ester) is isolated and fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).

-

Fragment Analysis (MS2) : The resulting fragment ions are analyzed to produce the MS/MS spectrum, which reveals the fragmentation pattern.

Interpreting the Spectrum: Common Fragmentation Pathways

The fragmentation of protonated amino acid esters is well-characterized and provides a predictable pattern.

-

Neutral Loss of the Ester Group :

-

Loss of the alcohol (R'OH) : A common fragmentation pathway resulting in an acylium ion.

-

Loss of the alkoxy radical (•OR') followed by CO : This leads to a characteristic iminium ion.

-

-

α-Cleavage : The bond between the α- and β-carbons can break, driven by the charge on the nitrogen atom.

-

Loss of Ammonia (NH₃) : One of the amino groups can be lost as a neutral molecule.

-

Consecutive Losses : The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For instance, the [M+H]⁺ ion might first lose water, and the resulting fragment might then lose carbon monoxide.

Data Presentation: Common Mass Fragments

| Parent Ion | Fragmentation Event | Resulting Fragment | Notes |

| [M+H]⁺ | Loss of R'OH | [M+H - R'OH]⁺ | Common for esters. |

| [M+H]⁺ | Loss of H₂O | [M+H - 18]⁺ | Loss of water from the structure. |

| [M+H]⁺ | Loss of NH₃ | [M+H - 17]⁺ | Loss of an amino group. |

| [M+H]⁺ | Loss of COOR' | [M+H - (COOR')]⁺ | Cleavage of the entire ester side chain. |

| Iminium Ion | Loss of CO | [Fragment - 28]⁺ | Subsequent fragmentation. |

Visualization: A Representative Fragmentation Pathway

Caption: Common fragmentation pathways for a protonated diamino acid ester in MS/MS.

Conclusion: A Synergistic Approach to Analytical Confidence

The structural characterization of diamino acid esters is not achieved by a single technique but by the intelligent synthesis of data from NMR, IR, and MS. IR provides a rapid confirmation of the key functional groups. MS confirms the exact molecular weight and offers structural clues through fragmentation. Finally, NMR delivers the definitive, high-resolution blueprint of the molecular architecture.

For the researcher, scientist, or drug development professional, mastering the application and interpretation of these spectroscopic methods is fundamental. It transforms a sample from an unknown entity into a well-defined molecule, providing the analytical confidence required to ensure quality, safety, and efficacy in the pharmaceutical landscape.[20][21] This comprehensive characterization is the cornerstone of robust science and successful drug development.

References

-

Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review. [Link]

-

Spectroscopy: A Key Driver in Quality Control Across Industries. Avantes. [Link]

-

Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2023). Lab Manager. [Link]

-

Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link]

-

Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. (2025). ManTech Publications. [Link]

-

Spectroscopic Emerging Trends in Pharmaceutical Analysis. (2023). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). AZoM.com. [Link]

-

Workman, J. Jr. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. [Link]

-

Mass spectral fragmentation of the diamino cinnamic acid derivatives under CID conditions. ResearchGate. [Link]

-

IR handout.pdf. University of Colorado Boulder. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

IR Absorption Table. University of Wisconsin-Platteville. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Ogoshi, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3899. [Link]

-

Infrared Spectroscopy. University of California, Davis. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

-

Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher... ResearchGate. [Link]

-

13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

Sources

- 1. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]

- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. admin.mantechpublications.com [admin.mantechpublications.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 12. paulrpalmer.com [paulrpalmer.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. rroij.com [rroij.com]

Beyond Nature's Alphabet: A Technical Guide to the Biological Significance of Unnatural Diamino Acids

This guide provides an in-depth exploration of unnatural diamino acids, moving beyond the canonical 20 amino acids to unlock novel biological functionalities. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the core principles, advanced methodologies, and impactful applications of these unique chemical entities. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Redefining the Proteome: An Introduction to Unnatural Diamino Acids

The 20 proteinogenic amino acids form the fundamental basis of life, yet this limited alphabet restricts the chemical and functional diversity of peptides and proteins. Unnatural amino acids (UAAs), and specifically unnatural diamino acids, represent a significant expansion of this repertoire.[1][2] These molecules, which are not encoded by the standard genetic code, can be naturally occurring or, more commonly, synthetically derived.[1][2] Their defining feature is the presence of two amino groups, which can be located at various positions along the carbon backbone (e.g., α,β-diamino acids or α,γ-diamino acids). This structural distinction from their proteinogenic counterparts opens up a vast chemical space for designing peptides and proteins with novel properties.[1][3]

The incorporation of unnatural diamino acids can bestow a range of advantageous properties upon a peptide, including:

-

Enhanced Proteolytic Stability: By introducing non-native structures, unnatural diamino acids can disrupt the recognition sites for proteases, significantly extending the in vivo half-life of peptide therapeutics.[4][5][6]

-

Improved Pharmacokinetic Profiles: Strategic modifications can enhance binding to serum proteins, reducing renal clearance and prolonging circulation time.[4]

-

Increased Binding Affinity and Selectivity: The additional functional groups of diamino acids can forge new interactions with biological targets, leading to greater potency and specificity.[7][8]

-

Conformational Constraint: Unnatural diamino acids are pivotal in creating specific secondary structures, such as β-turns and α-helices, which are often crucial for biological activity.[3][9] This is a cornerstone of peptidomimetic design.[10]

-

Bio-orthogonal Handles: These amino acids can introduce chemically unique functionalities, like azides or alkynes, for specific labeling and imaging without interfering with biological systems.

Methodologies for Incorporation: From Chemical Synthesis to Genetic Code Expansion

The integration of unnatural diamino acids into peptides and proteins can be achieved through several powerful methodologies. The choice of method is dictated by the research objective, the desired scale of production, and the complexity of the target molecule.

Solid-Phase Peptide Synthesis (SPPS)

SPPS stands as a cornerstone for the chemical synthesis of peptides, offering precise control over the sequence and the exact placement of unnatural diamino acids.[11][12] The most prevalent approach is the Fmoc/tBu strategy.

Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected unnatural diamino acid.

-

Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[11][13] b. Swell the resin in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.[11] c. Drain the DMF.

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[11] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Thoroughly wash the resin with DMF to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free amine.[14]

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural diamino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[13] b. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a ninhydrin test.

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to prepare for the next cycle.

-

Final Cleavage and Deprotection: a. After the final coupling and deprotection steps, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.[11] b. Prepare a cleavage cocktail suitable for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11][14] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[11] d. Filter the resin and collect the TFA solution. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[11] f. Centrifuge to pellet the crude peptide and wash with cold diethyl ether.[11] g. Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] h. Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16]

Diagram: General Workflow for Fmoc-Based SPPS

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

In Vivo Incorporation via Genetic Code Expansion

Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of unnatural amino acids into proteins within living cells. This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA. This requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which do not cross-react with the host cell's endogenous translational machinery.[8]

Experimental Workflow: In Vivo UAA Incorporation

-

Generation of an Orthogonal tRNA/aaRS Pair: a. Select a tRNA/aaRS pair from a species phylogenetically distant from the expression host (e.g., an archaeal pair for use in E. coli). b. Mutate the anticodon of the tRNA to recognize the desired stop codon (e.g., CUA for the UAG codon). c. Engineer the aaRS through directed evolution or site-directed mutagenesis to specifically recognize and charge the orthogonal tRNA with the desired unnatural diamino acid.[8]

-

Expression System Setup: a. Construct a plasmid encoding the engineered orthogonal tRNA and aaRS. b. Introduce a stop codon (e.g., TAG) at the desired site of UAA incorporation in the gene of interest on a separate expression plasmid. c. Co-transform both plasmids into a suitable expression host (e.g., E. coli).

-

Protein Expression and UAA Incorporation: a. Culture the transformed cells in a minimal medium. b. Supplement the culture medium with the unnatural diamino acid. c. Induce the expression of the protein of interest and the orthogonal translation system components. d. The engineered aaRS will charge the orthogonal tRNA with the unnatural diamino acid, which is then delivered to the ribosome in response to the in-frame stop codon, resulting in the full-length protein containing the UAA.

-

Purification and Characterization: a. Lyse the cells and purify the target protein using standard chromatography techniques. b. Confirm the successful incorporation of the UAA using mass spectrometry and NMR spectroscopy.

Diagram: In Vivo Incorporation of Unnatural Diamino Acids

Caption: In vivo incorporation of an unnatural diamino acid via an orthogonal translation system.

Enhancing Therapeutic Potential: Key Applications

The unique properties conferred by unnatural diamino acids have led to their widespread application in drug discovery and chemical biology.

Improving Metabolic Stability

A major obstacle in peptide drug development is their rapid degradation by proteases.[4] The incorporation of unnatural diamino acids, particularly D-amino acids or other non-natural structures, can significantly enhance proteolytic resistance.[5][6] This is because proteases are stereospecific and often cannot recognize or cleave peptide bonds involving these non-canonical residues.

| Peptide | Modification | Half-life in Human Plasma | Reference |

| Ranalexin | All L-amino acids | Rapidly cleared | [3] |

| Danalexin | All D-amino acids | Significantly longer retention | [3] |

| IK8-L | All L-amino acids | ~20% remaining after 60 min | [4] |

| IK8-D | All D-amino acids | >80% remaining after 60 min | [4] |

| Pep05 | Native sequence | ~50% degradation in 4h | [5][6] |

| UP09 | N-terminal Aib | Significantly enhanced stability | [5][6] |

This table presents a summary of findings from multiple studies and is for illustrative purposes. Direct comparison of absolute values between different studies may not be appropriate due to varying experimental conditions.

Constraining Peptide Conformation for Enhanced Activity

Many bioactive peptides adopt a specific secondary structure, such as an α-helix or a β-turn, upon binding to their target.[9] Unnatural diamino acids are instrumental in pre-organizing peptides into these active conformations, thereby reducing the entropic penalty of binding and increasing affinity.[9] They can be used to create cyclic peptides or as building blocks for β-turn mimetics.[9][10]

Modulating Physicochemical Properties and Cell Permeability

The ability of a drug to cross cell membranes is crucial for its efficacy. The incorporation of unnatural diamino acids can modulate the physicochemical properties of peptides, such as lipophilicity and hydrogen bonding capacity, to enhance cell permeability.[4] For instance, strategic placement of hydrophobic or N-methylated residues can improve passive diffusion across cell membranes.[4] Furthermore, the introduction of cationic diamino acids can facilitate the development of cell-penetrating peptides (CPPs), which can be used to deliver therapeutic cargo into cells.

Development of Novel Enzyme Inhibitors and Peptidomimetics

Unnatural diamino acids are valuable building blocks in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1][10] They can be used to create potent and selective enzyme inhibitors by designing structures that fit snugly into the active site of a target enzyme.[3]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Sec-Pro-OMe | ACE | 342 | |

| Sec-Pro-Phe-OMe | ACE | 183.2 | |

| Histone H4 Peptide | SETD8 | - | [7] |

| KRHRNle VLR | SETD8 | 0.33 | [7] |

This table provides examples of how unnatural amino acid incorporation can improve enzyme inhibition. Nle = Norleucine.

Conclusion and Future Perspectives

Unnatural diamino acids have emerged as indispensable tools in modern chemical biology and drug discovery. Their ability to enhance proteolytic stability, constrain peptide conformation, and modulate physicochemical properties provides a powerful platform for the rational design of novel therapeutics with improved efficacy and safety profiles. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the applications of unnatural diamino acids are set to expand even further, paving the way for a new generation of peptide-based drugs and research tools.

References

-

Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Pharmaceutical Design. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

-

In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PubMed Central. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. ResearchGate. [Link]

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. SYNPEP. [Link]

-

Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central. [Link]

-

Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. PubMed Central. [Link]

-

Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

-

Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Designing Cell-Permeable Macrocyclic Peptides. PubMed Central. [Link]

-

Advanced Analytical Techniques for Peptide Characterization. LinkedIn. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Enhancing cyclic peptide functionality with hydrophilic diamino acids for improved APC-Asef interaction inhibition. ResearchGate. [Link]

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed Central. [Link]

-

The Metabolic Stability of Antimicrobial Peptides IK8 in Plasma and Liver S9. MDPI. [Link]

-

Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ResearchGate. [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

-

Unnatural helical peptidic foldamers as protein segment mimics. PubMed Central. [Link]

-

The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

-

Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]

-

Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PubMed Central. [Link]

-

Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

-

An unnatural amino acid that induces beta-sheet folding and interaction in peptides. PubMed. [Link]

-

Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

-

Physicochemical properties of the synthetic peptides. ResearchGate. [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]

-

HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

-

Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]

-

Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structure-Activity Relationships and Metabolic Stability. DiVA portal. [Link]

-

Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]

-

NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. [Link]

Sources

- 1. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 3-amino-2-(aminomethyl)propanoate: Synthesis, Properties, and Applications in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-2-(aminomethyl)propanoate is a unique, non-proteinogenic diamino acid ester that has garnered significant interest as a versatile building block in medicinal chemistry and drug development. Its vicinal diamine functionality, coupled with a reactive methyl ester, provides a synthetically tractable scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and, most notably, the critical role of this compound as a precursor to advanced diagnostic agents. By delving into the causality behind synthetic strategies and providing detailed experimental insights, this document serves as a vital resource for researchers aiming to leverage the potential of this compound in their scientific endeavors.

Introduction: The Strategic Importance of a Vicinal Diamine Scaffold

In the landscape of drug discovery, the rational design of molecules with precisely positioned functional groups is paramount. This compound, with its characteristic 1,2-diamine arrangement on a propanoate backbone, presents a compelling scaffold for several reasons. The two primary amino groups offer multiple points for derivatization, allowing for the construction of macrocyclic structures and the introduction of diverse pharmacophoric elements. The presence of the methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to a primary alcohol.

This unique combination of features makes this compound a valuable intermediate in the synthesis of a variety of complex organic molecules, with its most prominent application to date being in the development of sophisticated diagnostic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 159029-33-1 | [1] |

| Molecular Formula | C₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Predicted Boiling Point | 225.2 ± 30.0 °C | [1] |

| Predicted Density | 1.080 ± 0.06 g/cm³ | [1] |

The presence of two primary amine groups and a methyl ester imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior. The vicinal diamine motif is also a key structural feature that dictates its reactivity and potential to form stable complexes with metal ions, a property that is expertly exploited in its primary application.

Synthesis of this compound: A Strategic Approach

Two primary retrosynthetic pathways emerge from the analysis of related compounds and precursors:

-

Reduction of a Diazido Precursor: This approach leverages the conversion of a diazido compound to the corresponding diamine.

-

Deprotection of a Di-Boc Protected Precursor: This classic strategy in amine synthesis involves the removal of tert-butyloxycarbonyl (Boc) protecting groups.

The following sections will detail the experimental rationale and provide hypothetical, yet scientifically sound, protocols for these synthetic routes.

Synthesis via Reduction of Methyl 3-azido-2-(azidomethyl)propanoate

The synthesis of the target molecule can be envisioned through the reduction of its diazido precursor, methyl 3-azido-2-(azidomethyl)propanoate (CAS 159029-60-4)[2]. This precursor can be synthesized from methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8) through nucleophilic substitution with sodium azide[3][4]. The subsequent reduction of the diazide is a critical step to afford the desired diamine.

Disclaimer: This is a theoretical protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-azido-2-(azidomethyl)propanoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Reaction Execution: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its dihydrochloride salt by treatment with HCl in a suitable solvent, followed by recrystallization.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of azides to amines, typically proceeding with high yield and minimal side products. The gaseous nature of the nitrogen byproduct simplifies purification.

-

Solvent Selection: Methanol and ethanol are common solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the catalytic process.

-

Catalyst Filtration: Celite is used as a filter aid to ensure the complete removal of the fine palladium catalyst from the reaction mixture, which is crucial for the purity of the final product.

Synthesis via Deprotection of a Di-Boc Precursor

An alternative and widely employed strategy in amine synthesis is the use of protecting groups. The di-Boc protected precursor, methyl 3-[(tert-butoxycarbonyl)amino]-2-{[(tert-butoxycarbonyl)amino]methyl}propanoate (CAS 159029-61-5), is a logical intermediate[1]. The removal of the Boc groups unveils the desired diamine.

Disclaimer: This is a theoretical protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask, dissolve the di-Boc protected precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acidic Cleavage: Add an excess of a strong acid. A solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM are common choices.

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the deprotection by TLC or LC-MS. The evolution of isobutylene and carbon dioxide is indicative of the reaction's progress.

-

Workup: Upon completion, remove the solvent and excess acid under reduced pressure.

-

Isolation: The product will be obtained as its corresponding salt (e.g., dihydrochloride if HCl is used). Trituration with a non-polar solvent like diethyl ether can facilitate the precipitation of the solid salt.

-

Purification: The salt can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Choice of Deprotecting Agent: Strong acids like HCl and TFA are effective for the cleavage of the acid-labile Boc protecting group. The choice between them can depend on the desired final salt form and the ease of removal.

-

Solvent Selection: DCM and dioxane are common solvents for deprotection reactions as they are relatively inert to the acidic conditions and effectively solubilize the starting material.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While a publicly available, experimentally determined NMR spectrum for this specific compound is not readily found, a predicted ¹H NMR spectrum can be inferred based on its structure.

Predicted ¹H NMR Spectrum (in D₂O):

-

~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group.

-

~3.0-3.4 ppm (m, 5H): This complex multiplet would arise from the protons on the carbon atoms bearing the amino and aminomethyl groups (CH₂-NH₂, CH-CH₂-NH₂, and the CH proton). The exact chemical shifts and coupling patterns would be complex due to the diastereotopic nature of the methylene protons.

Note: The chemical shifts of the amine protons (NH₂) are often broad and may not be readily observed, especially in protic solvents like D₂O due to deuterium exchange.

Applications in Drug Development: A Key Component of Advanced MRI Contrast Agents

The primary and most significant application of this compound in the realm of drug development is as a crucial building block for the synthesis of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI)[5][6].

Gadolinium(III) ions are highly paramagnetic and are used to enhance the relaxation rate of water protons in their vicinity, thereby increasing the signal intensity in MRI scans[7]. However, free gadolinium ions are toxic. To be used safely in a clinical setting, they must be tightly bound to a chelating ligand to form a stable complex that can be efficiently excreted from the body[6].

This compound provides a perfect scaffold for the construction of such chelating ligands. The two primary amine groups can be derivatized with carboxylic acid-containing arms, such as those from iminodiacetic acid, to create a multidentate ligand that can effectively encapsulate the gadolinium ion[8].

A patent for new gadolinium chelate compounds for use in magnetic resonance imaging explicitly mentions the commercial availability and use of this compound (CAS 159029-33-1) and its dihydrochloride salt (CAS 440644-06-4) in their synthesis pathways.

Logical Flow of MRI Contrast Agent Synthesis: The diagram illustrates the synthetic pathway from this compound to a gadolinium-based MRI contrast agent.

The resulting gadolinium complexes are designed to have high stability to prevent the release of toxic Gd³⁺ ions in vivo, while also possessing favorable pharmacokinetic properties for effective diagnostic imaging.

Conclusion and Future Perspectives

This compound stands out as a strategically important building block in modern drug development, particularly in the design of advanced diagnostic tools. Its unique structural features provide a versatile platform for the synthesis of complex molecules, most notably the multidentate ligands required for safe and effective gadolinium-based MRI contrast agents. While detailed synthetic and spectroscopic data in the public domain remains somewhat limited, the logical synthetic pathways from its known precursors offer a clear roadmap for its preparation. As the demand for more sophisticated and targeted diagnostic agents continues to grow, the utility of this compound is poised to expand, making it a molecule of significant interest for researchers and scientists in the field.

References

-

Semantic Scholar. Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Available from: [Link].

-

ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Available from: [Link].

-

LookChem. METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(2,4,5-TRIFLUOROPHENYL)PROPANOATE. Available from: [Link].

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link].

-

Investigative Radiology. Evaluation of two new gadolinium chelates as contrast agents for MRI. Available from: [Link].

-

Chemical Reviews. Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Available from: [Link].

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available from: [Link].

-

PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. Available from: [Link].

-

PubMed. Evaluation of two new gadolinium chelates as contrast agents for MRI. Available from: [Link].

-

PubChem. Methyl 3-azido-2-(azidomethyl)propanoate. Available from: [Link].

-

PubChem. Methyl 3-amino-2-methylpropanoate. Available from: [Link].

-

PMC. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Available from: [Link].

-

ResearchGate. The first generation of Gadolinium chelates for MRI.. Available from: [Link].

-

Applied Radiology. MR contrast agents. Available from: [Link].

-

PMC. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives. Available from: [Link].

-

PubMed. MRI contrast agents: basic chemistry and safety. Available from: [Link].

-

MDPI. Targeted Contrast Agents for Molecular MRI. Available from: [Link].

-

PMC. Multivalent Protein Polymer MRI Contrast Agents: Controlling Relaxivity via Modulation of Amino Acid Sequence. Available from: [Link].

-

ScienceMadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available from: [Link].

-

ResearchGate. (PDF) Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate. Available from: [Link].

-

PubChem. Methyl 3-(methylamino)propanoate. Available from: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3-azido-2-(azidomethyl)propanoate | C5H8N6O2 | CID 53415149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. appliedradiology.com [appliedradiology.com]

- 6. MRI contrast agents: basic chemistry and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mri-q.com [mri-q.com]

- 8. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Diamino Acids

Introduction: The Expanding Chemical Space of Peptidomimetics

In the landscape of modern drug discovery, peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and limited bioavailability, hindering their clinical translation.[2][3] The incorporation of non-proteinogenic amino acids (NPAAs), particularly diamino acids, has emerged as a powerful strategy to overcome these limitations.[4] These unique building blocks, not found in the canonical genetic code, offer a diverse toolkit of physicochemical properties that can enhance the stability, potency, and permeability of peptide-based therapeutics.[2][] This guide provides an in-depth technical overview of the methodologies employed in the discovery, isolation, and characterization of novel diamino acids, intended for researchers and scientists in the field of drug development.

Part 1: Discovery Strategies for Novel Diamino Acids

The quest for novel diamino acids follows two primary avenues: exploration of natural sources and rational design through chemical synthesis.

Screening of Natural Sources

Nature remains a vast reservoir of chemical diversity. Bacteria, fungi, plants, and marine organisms are known to produce a wide array of NPAAs as part of their metabolic pathways.[2] The discovery process from natural sources typically involves a multi-step workflow.

Experimental Workflow: Screening for Novel Diamino Acids from Natural Sources

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

"in silico prediction of Methyl 3-amino-2-(aminomethyl)propanoate properties"

An In-Depth Technical Guide to the In Silico Profiling of Methyl 3-amino-2-(aminomethyl)propanoate

Executive Summary